Methyl thieno[3,2-b]thiophene-2-carboxylate
Overview
Description
Methyl thieno[3,2-b]thiophene-2-carboxylate is a chemical compound that is part of a family of liquid crystals with a thieno[3,2-b]thiophene core. It is known for its mesogenic behavior, which refers to its ability to form mesophases—a state of matter intermediate between liquid and solid .
Synthesis Analysis
The synthesis of methyl thieno[3,2-b]thiophene-2-carboxylate involves a Fiesselmann synthesis to create the thieno[3,2-b]thiophene core. A key step in the synthesis is the regioselective α-bromination of the thieno[3,2-b]thiophene-2-carboxylate ester, which is a novel approach in the synthesis of these compounds . Additionally, a convenient route to thieno[3,2-b]thiophene-2-carboxyaldehyde has been described, which is used for the synthesis of new 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid, a precursor for supramolecular liquid-crystalline complexes .
Molecular Structure Analysis
The molecular and electronic structures of related compounds, such as thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives, have been studied using computational methods like AM1 and MNDO. These studies suggest that the most stable conformations of these molecules are planar, with low energy barriers for rotation of the substituent groups .
Chemical Reactions Analysis
Methyl thieno[3,2-b]thiophene-2-carboxylate can undergo various chemical reactions. For instance, the catalytic liquid-phase oxidation of 3-methylthieno[3,2-b]thiophene leads to the formation of thieno[3,2-b]-3-formylthiophene . Furthermore, the formylation of methyl thieno[3,4-b]thiophene-2-carboxylate results in the formation of 4- and 6-substituted isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl thieno[3,2-b]thiophene-2-carboxylate derivatives have been explored, particularly in the context of their mesogenic behavior. The synthesized liquid crystals display enantiotropic smectic A phases with higher melting points and transition temperatures compared to their phenyl analogues . This indicates a strong influence of the thieno[3,2-b]thiophene core on the thermal properties of the liquid crystals.
Scientific Research Applications
-
Pharmaceutical Applications
- Thienothiophenes, including Methyl thieno[3,2-b]thiophene-2-carboxylate, have been found to possess various pharmaceutical properties . They have been used in the development of biologically active compounds . Different isomeric forms of thienothiophene have shown applications such as antiviral, antitumor, antiglaucoma, and antimicrobial .
-
Optoelectronic Applications
-
Material Science Applications
-
Organic Semiconductors
-
Organic Light-Emitting Diodes (OLEDs)
-
Non-Steroidal Anti-Inflammatory Drugs
-
Biologically Active Compounds
- Thienothiophenes, including Methyl thieno[3,2-b]thiophene-2-carboxylate, have been found to possess various pharmaceutical properties . They have been used in the development of biologically active compounds . Different isomeric forms of thienothiophene have shown applications such as antiviral, antitumor, antiglaucoma, and antimicrobial .
-
Optoelectronic Properties
-
Material Science Applications
-
Organic Semiconductors
-
Organic Light-Emitting Diodes (OLEDs)
-
Non-Steroidal Anti-Inflammatory Drugs
Safety And Hazards
properties
IUPAC Name |
methyl thieno[3,2-b]thiophene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-10-8(9)7-4-6-5(12-7)2-3-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNJFSCOKHCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372340 | |
Record name | Methyl thieno[3,2-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thieno[3,2-b]thiophene-2-carboxylate | |
CAS RN |
98800-10-3 | |
Record name | Methyl thieno[3,2-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.